Galanin

Description

Properties

IUPAC Name |

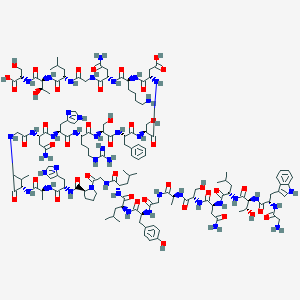

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXZYWGVAQSHI-RUKUCZSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H210N42O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583203 | |

| Record name | PUBCHEM_16133823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3157.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119418-04-1 | |

| Record name | PUBCHEM_16133823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Historical Perspective of Galanin: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and historical perspective of the neuropeptide galanin. It details the initial isolation and characterization, the elucidation of its primary structure, and the subsequent discovery of its receptors and their signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the this compound system.

Discovery of this compound

This compound was first identified in 1983 by Professor Viktor Mutt and his colleagues at the Karolinska Institute in Sweden.[1] The discovery was a result of a novel chemical assay designed to detect peptides with a C-terminal amide structure, a common feature of many biologically active peptides.[1][2]

The initial source material for the isolation of this compound was porcine intestinal extracts.[1][3] The name "this compound" was derived from the N-terminal and C-terminal amino acids of the porcine peptide: G lycine and A lanine. Early biological assays revealed that this compound could contract smooth muscle preparations from the rat and induce a mild, sustained hyperglycemia in dogs, indicating its potential physiological significance.

Initial Characterization and Structural Elucidation

Following its initial discovery, significant efforts were focused on determining the primary structure of this compound. The complete amino acid sequence of porcine this compound was elucidated, revealing a 29-amino acid peptide with a C-terminal alanine amide.

Subsequent research led to the characterization of this compound from various other species, including humans. Interestingly, human this compound was found to be a 30-amino acid, non-amidated peptide. Despite this difference, the N-terminal region of this compound is highly conserved across species, which is crucial for its biological activity.

The advent of molecular biology techniques allowed for the cloning of the complementary DNA (cDNA) encoding for this compound. In 1987, the rat this compound cDNA was cloned from a hypothalamic cDNA library. This not only confirmed the amino acid sequence of rat this compound but also revealed that it is synthesized as a larger precursor protein, preprothis compound, which is then processed to yield the mature this compound peptide and another peptide called this compound message-associated peptide (GMAP).

Quantitative Data: Amino Acid Sequences and Receptor Binding Affinities

The following tables summarize key quantitative data related to this compound, including the amino acid sequences from different species and the binding affinities of this compound and related peptides for the this compound receptors.

Table 1: Amino Acid Sequence of this compound in Various Species

| Species | Amino Acid Sequence | Length | C-terminal Amidation |

| Porcine | GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2 | 29 | Yes |

| Human | GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS | 30 | No |

| Rat | GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2 | 29 | Yes |

| Mouse | GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2 | 29 | Yes |

| Bovine | GWTLNSAGYLLGPHAIDNHRSFSDKHGLA-NH2 | 29 | Yes |

Data sourced from multiple studies.

Table 2: Binding Affinities (Ki in nM) of this compound and Related Peptides for this compound Receptors

| Ligand | GalR1 (Ki, nM) | GalR2 (Ki, nM) | GalR3 (Ki, nM) |

| This compound (porcine) | 0.15 | 0.24 | 12 |

| This compound (human) | 0.14 | 0.3 | 75 |

| This compound (1-16) | 0.95 | 5.4 | >1000 |

| GALP | >1000 | 1.2 | 3.6 |

This table presents a summary of binding affinities from various sources and should be considered as representative values. Actual values may vary depending on the experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that led to the discovery and characterization of this compound and its receptors.

Detection of C-terminal Amide Peptides

The initial discovery of this compound relied on a chemical method to detect peptides with a C-terminal amide. This method, developed by Tatemoto and Mutt, involved the following general steps:

-

Enzymatic Digestion: The peptide mixture was treated with an enzyme that specifically cleaves the C-terminal amino acid amide.

-

Derivatization: The released C-terminal amino acid amide was then derivatized, for example, with dansyl chloride.

-

Identification: The derivatized amino acid amide was identified using techniques like two-dimensional thin-layer chromatography (2D-TLC).

More modern methods for detecting C-terminal amidation often involve mass spectrometry, which can distinguish between amidated and non-amidated peptides based on their mass-to-charge ratio.

This compound Purification from Porcine Intestine

The purification of this compound from porcine intestinal extracts involved a multi-step process:

-

Extraction: Porcine intestines were homogenized in an acidic medium to extract the peptides.

-

Chromatography: The crude extract was subjected to several rounds of chromatography to separate this compound from other peptides and proteins. This likely included:

-

Gel Filtration Chromatography: To separate molecules based on size.

-

Ion-Exchange Chromatography: To separate molecules based on their net charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to achieve final purification.

-

-

Monitoring: Fractions were collected and assayed for biological activity (e.g., smooth muscle contraction) or for the presence of the C-terminal amide to track the purification process.

Amino Acid Sequencing

The amino acid sequence of the purified this compound was determined using Edman degradation . This method involves the following steps:

-

Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC).

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain.

-

Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).

-

Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

cDNA Cloning of Rat this compound

The cloning of the rat this compound cDNA was a pivotal step in understanding its biosynthesis. The general workflow was as follows:

-

RNA Extraction: Total RNA was extracted from rat hypothalamic tissue, a region known to have high this compound expression.

-

cDNA Library Construction: Messenger RNA (mRNA) was reverse transcribed into complementary DNA (cDNA), which was then inserted into a cloning vector (e.g., a plasmid or bacteriophage) to create a cDNA library.

-

Library Screening: The cDNA library was screened using a labeled probe. The probe could have been a synthetic oligonucleotide designed based on the known amino acid sequence of this compound or an antibody against this compound.

-

Isolation and Sequencing: Positive clones (those that hybridized with the probe) were isolated, and the cDNA insert was sequenced to determine the nucleotide sequence encoding for preprothis compound.

This compound Receptor Binding Assays

To characterize the interaction of this compound with its receptors, receptor binding assays are employed. A common method is the radioligand binding assay :

-

Membrane Preparation: Cell membranes expressing the this compound receptor of interest are prepared.

-

Incubation: The membranes are incubated with a radiolabeled this compound analog (e.g., ¹²⁵I-galanin).

-

Competition: To determine the binding affinity of unlabeled ligands (e.g., different this compound fragments or potential drugs), they are added in increasing concentrations to compete with the radioligand for binding to the receptor.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration), and the amount of radioactivity is measured.

-

Data Analysis: The data is used to calculate the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competing ligands.

More recent techniques like the NanoBRET™ ligand binding assay allow for the study of ligand-receptor interactions in living cells in real-time.

This compound Receptor Signaling Pathways

This compound exerts its diverse physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors couple to different intracellular signaling pathways.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G proteins (Gαi/o). Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels. Furthermore, GALR1 can activate the mitogen-activated protein kinase (MAPK) pathway.

GALR2 Signaling Pathway

In contrast to GALR1, GALR2 primarily couples to Gαq/11 proteins. Activation of GALR2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). GALR2 can also couple to Gαi/o and Gα12/13, leading to the activation of the MAPK pathway and RhoA signaling, respectively.

GALR3 Signaling Pathway

The signaling pathway of GALR3 is less well-characterized compared to GALR1 and GALR2. However, it is believed to primarily couple to Gαi/o proteins, similar to GALR1, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

The discovery of this compound over four decades ago opened up a new field of research into the physiological roles of this multifaceted neuropeptide. From its initial isolation from porcine intestine to the characterization of its receptors and signaling pathways, our understanding of the this compound system has grown immensely. This technical guide provides a historical and methodological foundation for researchers and drug development professionals, highlighting the key discoveries and techniques that have shaped our knowledge of this important signaling system. Continued research into the complexities of this compound and its receptors holds promise for the development of novel therapeutics for a wide range of disorders.

References

- 1. This compound - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: Occurrence and Distribution of this compound in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

Galanin gene (GAL) structure and regulation

An In-depth Technical Guide to the Galanin Gene (GAL): Structure and Regulation

Introduction

The this compound gene (GAL) encodes the preprothis compound protein, which is the precursor to the neuropeptide this compound and the this compound message-associated peptide (GMAP).[1] this compound is a 30-amino acid peptide (29 in non-human mammals) that is broadly distributed throughout the central and peripheral nervous systems, as well as in endocrine and gastrointestinal tissues.[2][3] It exerts its biological functions by binding to three distinct G protein-coupled receptors (GALR1, GALR2, and GALR3).[4] The galaninergic system is implicated in a wide array of physiological and pathophysiological processes, including nociception, mood regulation, cognition, feeding, and nerve regeneration.[2] The expression of the GAL gene is highly plastic and subject to complex regulatory control, making it a key target of interest for therapeutic development in neurology, endocrinology, and oncology. This guide provides a detailed overview of the GAL gene's structure and the multifaceted mechanisms that govern its expression.

This compound Gene (GAL) Structure

The human GAL gene is located on chromosome 11q13.2. It spans approximately 6.5 kilobases (kb) and is organized into six exons and five introns. The first exon is non-coding and constitutes part of the 5' untranslated region (5' UTR). The subsequent five exons encode the preprothis compound protein, which includes the signal peptide, the mature this compound peptide, and GMAP, along with the 3' UTR. The gene's sequence is highly conserved among mammals, with human and rat sequences showing over 85% homology, particularly in the N-terminal region of the this compound peptide.

References

- 1. GAL this compound and GMAP prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Frontiers | this compound family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. An assembly of this compound–this compound receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Distribution of Galanin Receptor Subtypes (GalR1, GalR2, GalR3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that modulates a diverse array of physiological processes, including neuroendocrine release, cognition, sensory and pain processing, feeding behavior, and sleep homeostasis.[1][2] Its actions are mediated by three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] These receptors belong to the Class A (Rhodopsin-like) family of GPCRs and exhibit differential tissue distribution and couple to distinct intracellular signaling pathways, leading to varied physiological responses.[1][3] Understanding the precise distribution of these receptor subtypes is paramount for developing targeted therapeutics for conditions such as epilepsy, depression, Alzheimer's disease, neuropathic pain, and cancer. This guide provides a comprehensive overview of the distribution of GalR1, GalR2, and GalR3, details the experimental protocols used for their characterization, and illustrates their primary signaling cascades.

Distribution of this compound Receptor Subtypes

The expression of this compound receptors is widespread throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. Their distribution patterns often overlap but also show distinct localizations, suggesting both redundant and specific functions.

GalR1 Distribution

GalR1 is predominantly expressed in the central nervous system (CNS). High levels of GalR1 are found in the brain and spinal cord.

Table 1: Quantitative and Regional Expression of GalR1

| Tissue/Region | Species | Method | Relative Expression Level | Reference |

| Central Nervous System | ||||

| Hypothalamus | Human/Mouse | RNA Expression | High | |

| Amygdala | Human | RNA Expression | High | |

| Hippocampus (Dentate Gyrus) | Mouse | RNA Expression | High | |

| Locus Coeruleus | Mouse | Immunohistochemistry | High | |

| Ventral Tegmental Area (VTA) | Mouse | Immunohistochemistry | High | |

| Nucleus Accumbens | Mouse | Immunohistochemistry | High | |

| Spinal Cord (Posterior Horn) | Mouse | RNA Expression | High | |

| Peripheral Tissues | ||||

| Small Intestine | Human | RefSeq | Expressed | |

| Heart | Human | RefSeq | Expressed | |

| Pituitary Gland | Human | RNA Expression | High | |

| Dorsal Root Ganglion | Mouse | RNA Expression | High |

GalR2 Distribution

Compared to GalR1, GalR2 has a more ubiquitous distribution, with significant expression in both central and peripheral tissues.

Table 2: Quantitative and Regional Expression of GalR2

| Tissue/Region | Species | Method | Relative Expression Level | Reference |

| Central Nervous System | ||||

| Hypothalamus | Human/Mouse | RNA Expression | High | |

| Dentate Gyrus | Mouse | Immunohistochemistry | High | |

| Substantia Nigra | Mouse | Immunohistochemistry | Expressed | |

| Amygdala | Mouse | RNA Expression | Expressed | |

| Neocortex | Mouse | RNA Expression | Expressed | |

| Peripheral Tissues | ||||

| Small Intestine | Human | RNA Expression | High | |

| Colon (Muscle Layer) | Human | RNA Expression | High | |

| Bone Marrow | Human | RNA Expression | High | |

| Spleen | Mouse | RT-qPCR | Moderate | |

| Heart | Mouse | RT-qPCR | Low | |

| Kidney | Rat | Not Specified | Expressed |

GalR3 Distribution

GalR3 is also broadly distributed in the brain and peripheral tissues. However, the signaling mechanisms of GalR3 are less defined compared to GalR1 and GalR2.

Table 3: Quantitative and Regional Expression of GalR3

| Tissue/Region | Species | Method | Relative Expression Level | Reference |

| Central Nervous System | ||||

| Hypothalamus | Human | RNA Expression | High | |

| Amygdala | Human | RNA Expression | High | |

| Nucleus Accumbens | Human | RNA Expression | High | |

| Putamen | Human | RNA Expression | High | |

| Locus Coeruleus | Mouse | Immunohistochemistry | High | |

| Peripheral Tissues | ||||

| Pancreas | Human | RNA Expression | High | |

| Liver | Human | RNA Expression | High | |

| Skeletal Muscle | Human | RNA Expression | High | |

| Heart | Mouse | RT-qPCR | Low | |

| Dermal Blood Vessels | Human/Mouse | Immunohistochemistry | Expressed |

Signaling Pathways

This compound receptors couple to different G-proteins to initiate intracellular signaling cascades. GalR1 and GalR3 primarily couple to the Gi/o family, while GalR2 predominantly couples to Gq/11, but can also interact with Gi/o.

GalR1 Signaling Pathway

Activation of GalR1 leads to the inhibition of adenylyl cyclase through its coupling with Gi/o proteins. This results in a decrease in intracellular cyclic AMP (cAMP) levels. GalR1 can also stimulate the mitogen-activated protein kinase (MAPK) pathway via a pertussis toxin-sensitive Giβγ signaling mechanism that is independent of protein kinase C (PKC).

GalR2 Signaling Pathway

GalR2 is unique in its ability to couple to multiple G-proteins, including Gq/11 and Gi/o. Its primary pathway involves Gq/11 activation, which stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium. GalR2 can also modestly inhibit adenylyl cyclase via Gi and activate the MAPK pathway through a Go-mediated, PKC-dependent mechanism.

GalR3 Signaling Pathway

Similar to GalR1, GalR3 couples to Gi/o-type G-proteins, leading to the inhibition of adenylyl cyclase. This reduces cAMP levels and subsequently affects downstream effectors like the phosphorylation of cAMP response element-binding protein (CREB).

Experimental Protocols

The localization and quantification of this compound receptors are achieved through a variety of molecular and histological techniques. The validity of antibodies used in these techniques is critical and should be confirmed using knockout tissues where possible.

In Situ Hybridization (ISH)

This technique is used to localize specific mRNA sequences within tissue sections, providing cellular-level resolution of gene expression.

-

Objective: To detect GalR1, GalR2, or GalR3 mRNA in tissue sections.

-

Probe Preparation:

-

Synthesize antisense oligonucleotide probes (e.g., 40-50 nucleotides long) complementary to the target receptor mRNA.

-

Label probes with radioactive isotopes (e.g., ³⁵S) or non-radioactive labels like digoxigenin (DIG).

-

-

Tissue Preparation:

-

Perfuse and fix the animal with 4% paraformaldehyde.

-

Cryoprotect the tissue in a sucrose solution before freezing.

-

Cut 14-20 µm thick cryostat sections and mount them on coated slides (e.g., SuperFrost Plus).

-

-

Hybridization:

-

Pretreat sections to enhance probe penetration.

-

Apply the labeled probe diluted in hybridization buffer to the sections.

-

Incubate overnight at an appropriate temperature (e.g., 65°C for DIG probes) in a humidified chamber.

-

-

Washing and Detection:

-

Perform stringent washes to remove non-specifically bound probe.

-

For radioactive probes, expose slides to nuclear track emulsion for 2-4 weeks, then develop and analyze.

-

For DIG probes, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate.

-

-

Control: A control hybridization with an excess of unlabeled probe should be performed to ensure specificity.

Immunohistochemistry (IHC)

IHC is used to detect the presence and location of the receptor proteins in tissue sections using specific antibodies.

-

Objective: To localize GalR1, GalR2, or GalR3 protein.

-

Tissue Preparation:

-

Prepare 4-7 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) or frozen tissue blocks.

-

Deparaffinize and rehydrate FFPE sections.

-

-

Antigen Retrieval:

-

For FFPE sections, perform heat-induced epitope retrieval by microwaving or pressure cooking sections in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) to unmask antigen sites.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding sites using a blocking serum (e.g., normal goat serum).

-

Incubate sections with a primary antibody specific to the this compound receptor subtype (e.g., rabbit anti-human GalR1) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen like diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides.

-

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying mRNA expression levels of the this compound receptors in a given tissue sample.

-

Objective: To measure the relative abundance of GalR1, GalR2, and GalR3 transcripts.

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from homogenized tissue or cells.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target receptor, and a fluorescent dye (e.g., SYBR® Green).

-

Run the reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence increase that is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a defined threshold.

-

Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., 18S rRNA).

-

Calculate the relative expression (fold change) using the 2⁻ΔΔCt method.

-

Conclusion

The this compound receptors GalR1, GalR2, and GalR3 exhibit distinct yet overlapping distribution patterns across the central and peripheral nervous systems and other tissues. Their differential coupling to various G-proteins results in a complex and nuanced signaling network that regulates numerous physiological functions. A thorough understanding of this distribution, made possible by techniques like in situ hybridization, immunohistochemistry, and RT-qPCR, is fundamental for the scientific community. This knowledge provides a critical foundation for researchers and drug development professionals aiming to design subtype-selective ligands that can therapeutically modulate the galaninergic system for a wide range of human diseases.

References

An In-depth Technical Guide to Galanin Signaling Pathways and Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galanin and its Receptors

This compound is a neuropeptide widely distributed throughout the central and peripheral nervous systems, as well as in the gut and pancreas.[1] It is involved in a diverse array of physiological processes, including nociception, inflammation, feeding behavior, and neuroendocrine regulation.[2] The biological effects of this compound are mediated by three distinct G protein-coupled receptors (GPCRs): this compound Receptor 1 (GalR1), this compound Receptor 2 (GalR2), and this compound Receptor 3 (GalR3).[3] These receptors exhibit distinct but overlapping expression patterns and couple to various intracellular signaling cascades, leading to a wide range of cellular responses.[4] Understanding the intricacies of these signaling pathways is crucial for the development of targeted therapeutics for a variety of disorders, including chronic pain, epilepsy, Alzheimer's disease, and mood disorders.[2]

This compound Receptor 1 (GalR1) Signaling Pathway

GalR1 predominantly couples to the inhibitory G proteins of the Gi/o family. Upon activation by this compound, the α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).

In addition to the inhibition of adenylyl cyclase, the βγ subunits of the dissociated G protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. Furthermore, GalR1 activation can modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, through a Gβγ-dependent and protein kinase C (PKC)-independent mechanism.

Caption: GalR1 Signaling Pathway.

This compound Receptor 2 (GalR2) Signaling Pathway

GalR2 exhibits more diverse G protein coupling, interacting with Gq/11, Gi/o, and G12/13 proteins. The primary signaling cascade initiated by GalR2 activation is through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

In addition to the Gq/11 pathway, GalR2 can also couple to Gi/o, leading to a modest inhibition of adenylyl cyclase. Furthermore, GalR2-mediated activation of the MAPK/ERK pathway can occur through a PKC-dependent mechanism.

Caption: GalR2 Signaling Pathway.

This compound Receptor 3 (GalR3) Signaling Pathway

The signaling mechanisms of GalR3 are the least characterized of the three this compound receptors. Current evidence suggests that, similar to GalR1, GalR3 primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of GalR3 has also been shown to induce the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization. While the signaling profile of GalR3 appears to overlap significantly with that of GalR1, further research is needed to elucidate its unique downstream effectors and physiological roles.

Caption: GalR3 Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound and its analogs with the different this compound receptors and their subsequent signaling events.

Table 1: Ligand Binding Affinities (Ki in nM)

| Ligand | GalR1 | GalR2 | GalR3 |

| This compound (human) | 0.13 | 0.46 | 13 |

| This compound (rat) | 0.08 | 0.15 | 1.6 |

| This compound (1-16) | 0.21 | 0.32 | 10 |

| This compound-like peptide (GALP) | >1000 | 1.8 | 0.63 |

Table 2: Functional Assay Parameters (IC50/EC50 in nM)

| Assay | Receptor | Ligand | Value (nM) | Reference |

| cAMP Inhibition (IC50) | GalR1 | This compound | 0.7 | |

| cAMP Inhibition (IC50) | GalR2 | This compound | ~10 | |

| Calcium Mobilization (EC50) | GalR2 | This compound | 20-22 | |

| Inositol Phosphate Accumulation (EC50) | GalR2 | This compound | 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound signaling pathways.

Radioligand Binding Assay

This protocol is for determining the binding affinity of ligands to this compound receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the this compound receptor of interest.

-

Radioligand (e.g., [125I]this compound).

-

Unlabeled competing ligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of the unlabeled competing ligand.

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competing ligand.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Data analysis: Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Assay

This protocol measures the inhibition of adenylyl cyclase activity in response to this compound receptor activation.

Materials:

-

Cells expressing the this compound receptor of interest (e.g., GalR1 or GalR3).

-

This compound or other agonists.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound (or agonist) in the presence of a fixed concentration of forsklin for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

Data analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Inositol Phosphate (IP) Accumulation Assay

This protocol measures the activation of phospholipase C by GalR2.

Materials:

-

Cells expressing GalR2.

-

[3H]myo-inositol.

-

This compound or other agonists.

-

LiCl (inhibits inositol monophosphatases).

-

Perchloric acid or trichloroacetic acid.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with LiCl for a short period (e.g., 15-30 minutes) to allow for the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

-

Neutralize the extracts and separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data analysis: Plot the amount of [3H]inositol phosphates accumulated against the log concentration of the agonist to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK pathway in response to this compound receptor stimulation.

Materials:

-

Cells expressing the this compound receptor of interest.

-

This compound or other agonists.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells and grow to near confluence. Serum-starve the cells overnight before the experiment to reduce basal ERK phosphorylation.

-

Stimulate the cells with this compound for various time points or with different concentrations.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

Data analysis: Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

References

- 1. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the this compound 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. This compound Receptors (GalR1, GalR2, and GalR3) Expression in Colorectal Cancer Tissue and Correlations to the Overall Survival and Poor Prognosis of CRC Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Function of Galanin in Peripheral Tissues and Organs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanin is a widely distributed neuropeptide with a diverse range of functions in peripheral tissues and organs. This technical guide provides a comprehensive overview of the current understanding of this compound's roles, with a focus on its impact on the pancreas, gastrointestinal tract, adrenal gland, and its involvement in inflammation and cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to this compound and its Receptors

This compound is a 29/30 amino acid peptide that exerts its biological effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3. These receptors are differentially expressed in peripheral tissues and couple to various intracellular signaling cascades, leading to a wide array of physiological and pathophysiological responses.

-

GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium channels.[1][2]

-

GALR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1][2]

This differential receptor coupling is fundamental to understanding the often complex and sometimes opposing actions of this compound in different tissues.

This compound in the Pancreas and Glucose Homeostasis

This compound is a potent modulator of endocrine function in the pancreas, primarily acting as an inhibitor of insulin secretion.

Inhibition of Insulin Secretion

This compound directly inhibits glucose-stimulated insulin secretion from pancreatic β-cells.[3] This inhibitory action is a key focus for research into diabetes and metabolic disorders.

Quantitative Data on this compound's Effect on Insulin Release

| Cell Type | This compound Concentration | Effect on Insulin Release | Reference |

| RINm5F cells | 0.1 nM | Significant reduction | |

| RINm5F cells | 1 µM | 43% reduction | |

| Isolated rat islets | 10⁻⁶ M | Inhibition of glucose-induced insulin secretion | |

| Anesthetized dogs | 2 µg/kg/h infusion | Markedly blunted insulin response to glucose |

Signaling Pathways in Pancreatic β-Cells

The inhibitory effect of this compound on insulin secretion is mediated primarily through GALR1, leading to the hyperpolarization of the β-cell membrane and a reduction in intracellular calcium levels.

Caption: this compound signaling in pancreatic β-cells leading to inhibition of insulin secretion.

This compound in the Gastrointestinal Tract

This compound is widely expressed in the enteric nervous system and plays a significant role in regulating gastrointestinal motility and secretion.

Modulation of Gut Motility

This compound's effects on gut motility are complex, exhibiting both inhibitory and excitatory actions depending on the specific region of the gastrointestinal tract and the receptor subtype involved. In humans, intravenous infusion of this compound has been shown to strongly inhibit gastrointestinal motility.

Quantitative Data on this compound's Effect on Gastrointestinal Motility

| Parameter | Control | This compound Infusion (40 pmol/kg/min) | Reference |

| Gastric Emptying (T50) | 59.0 ± 4.8 min | 99.3 ± 4.7 min | |

| Mouth-to-Cecum Transit Time | 67.5 ± 6.9 min | 126.3 ± 18.5 min |

Signaling in Enteric Neurons

In myenteric neurons, this compound, primarily through GALR1, inhibits the release of acetylcholine, leading to smooth muscle relaxation. This is achieved by inhibiting voltage-dependent calcium channels.

Caption: this compound signaling in enteric neurons leading to reduced acetylcholine release.

This compound in the Adrenal Gland

This compound and its receptors are present in the adrenal gland, where they modulate the secretion of catecholamines and glucocorticoids.

Regulation of Corticosterone Secretion

In rats, this compound has been shown to stimulate the secretion of corticosterone from adrenocortical cells. This effect is mediated through both GALR1 and GALR2, coupled to the adenylyl cyclase/PKA-dependent signaling pathway. In humans, this compound stimulates cortisol secretion from adrenocortical cells via GALR1.

Quantitative Data on this compound's Effect on Corticosterone Secretion

| Species | This compound Concentration | Effect on Corticosterone Secretion | Reference |

| Rat (dispersed inner adrenocortical cells) | 10⁻⁷ M | Maximal effective concentration for stimulation | |

| Human (dispersed inner adrenocortical cells) | 10⁻⁸ M | Maximal effective concentration for cortisol stimulation |

Signaling in Adrenal Chromaffin Cells

In bovine chromaffin cells, this compound expression is regulated by calcium influx and protein kinase A and C signaling pathways, highlighting the complex interplay of signaling cascades in these cells.

Caption: this compound signaling in adrenocortical cells leading to corticosterone secretion.

This compound in Inflammation

This compound has emerged as a significant modulator of inflammatory processes, exhibiting both pro- and anti-inflammatory effects depending on the context and the receptor subtype involved.

Modulation of Cytokine Expression

In human monocytes, this compound can upregulate the expression of several cytokines and chemokines, including IL-1β, TNF-α, IL-10, and CXCL8, in nonactivated cells. Conversely, in a murine microglial cell line, this compound was found to inhibit the release of TNF-α.

Quantitative Data on this compound's Effect on Cytokine Expression in Human Monocytes

| Cytokine/Chemokine | This compound Effect (Fold Increase) | Reference |

| IL-1β | Up to 1.5-fold | |

| TNF-α, IL-10, CCL3 | Up to 2-fold | |

| CXCL8 | Up to 4-fold |

This compound in Cancer

The galaninergic system is increasingly implicated in the pathophysiology of various cancers. This compound and its receptors are expressed in numerous tumor types, and their activation can lead to either pro-proliferative or anti-proliferative effects, depending on the specific receptor and cancer cell type. This dual role makes the this compound system a complex but potentially valuable target for cancer therapy.

Experimental Protocols

This compound Receptor Binding Assay

This protocol describes a competitive binding assay to characterize the interaction of ligands with this compound receptors, adapted from methodologies described in the literature.

Objective: To determine the binding affinity (Ki) of a test compound for a specific this compound receptor subtype.

Materials:

-

Cell membranes expressing the this compound receptor of interest (e.g., from transfected cell lines).

-

Radiolabeled this compound (e.g., [¹²⁵I]-galanin).

-

Unlabeled this compound (for standard curve).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Increasing concentrations of the unlabeled test compound or standard unlabeled this compound.

-

A fixed concentration of radiolabeled this compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the ligand concentration. Calculate the IC₅₀ value (the concentration of ligand that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a this compound receptor binding assay.

Radioimmunoassay (RIA) for this compound

This protocol provides a general framework for measuring this compound concentrations in biological samples. Specific antibody concentrations and incubation times will need to be optimized.

Objective: To quantify the amount of this compound in a sample.

Principle: Competitive binding between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of antibody binding sites.

Materials:

-

This compound-specific primary antibody.

-

Radiolabeled this compound ([¹²⁵I]-galanin).

-

This compound standards of known concentrations.

-

Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG).

-

Assay buffer.

-

Samples (e.g., plasma, tissue extracts).

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the this compound standard.

-

Assay Setup: In test tubes, combine:

-

Assay buffer.

-

Standard or sample.

-

Primary antibody.

-

-

Incubation 1: Incubate for 12-24 hours at 4°C.

-

Addition of Tracer: Add a fixed amount of radiolabeled this compound to each tube.

-

Incubation 2: Incubate for another 12-24 hours at 4°C.

-

Precipitation: Add the secondary antibody to precipitate the primary antibody-antigen complexes.

-

Centrifugation: Centrifuge the tubes to pellet the precipitate.

-

Decanting: Carefully decant the supernatant.

-

Counting: Measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their radioactivity to the standard curve.

In Situ Hybridization (ISH) for this compound mRNA

This protocol outlines the general steps for localizing this compound mRNA in tissue sections. Probe sequences and hybridization conditions need to be specifically designed and optimized.

Objective: To visualize the cellular localization of this compound mRNA.

Materials:

-

Tissue sections (frozen or paraffin-embedded).

-

Labeled antisense RNA probe for this compound mRNA (e.g., DIG- or biotin-labeled).

-

Sense RNA probe (as a negative control).

-

Hybridization buffer.

-

Wash solutions.

-

Antibody conjugate (e.g., anti-DIG-AP).

-

Chromogenic substrate (e.g., NBT/BCIP).

-

Microscope.

Procedure:

-

Tissue Preparation: Prepare and mount tissue sections on slides.

-

Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Apply the labeled probe in hybridization buffer and incubate overnight at an optimized temperature.

-

Post-hybridization Washes: Wash the slides under stringent conditions to remove unbound probe.

-

Immunodetection: Incubate with an antibody conjugate that recognizes the probe's label.

-

Color Development: Add a chromogenic substrate to visualize the location of the probe.

-

Counterstaining and Mounting: Counterstain the sections (e.g., with Nuclear Fast Red) and mount with a coverslip.

-

Microscopy: Analyze the slides under a microscope to determine the cellular distribution of this compound mRNA.

Conclusion and Future Directions

This compound plays a multifaceted and crucial role in the regulation of various physiological processes in peripheral tissues. Its functions in the pancreas, gastrointestinal tract, and adrenal gland, as well as its involvement in inflammation and cancer, highlight its potential as a therapeutic target. The development of receptor-subtype-specific agonists and antagonists will be instrumental in dissecting the precise roles of GALR1, GALR2, and GALR3 in these processes and in progressing towards novel therapeutic strategies for a range of disorders, including metabolic diseases, gastrointestinal motility disorders, and inflammatory conditions. Further research is warranted to fully elucidate the complex signaling networks and functional outcomes of this compound action in the periphery.

References

- 1. This compound gene expression in chromaffin cells is controlled by calcium and protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Receptors (GALR1, GALR2, and GALR3) Immunoexpression in Enteric Plexuses of Colorectal Cancer Patients: Correlation with the Clinico-Pathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Galanin in Neurodevelopment and Synaptogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide galanin is emerging as a critical regulator of nervous system development, influencing a spectrum of processes from the birth of new neurons to the intricate formation of synaptic connections. This technical guide provides an in-depth exploration of this compound's multifaceted role in neurodevelopment and synaptogenesis. It synthesizes current research to elucidate the molecular mechanisms, signaling pathways, and functional outcomes of this compound activity in the developing brain. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to aid researchers and drug development professionals in this burgeoning field.

Introduction

This compound, a 29/30-amino acid neuropeptide, is widely expressed throughout the central and peripheral nervous systems.[1] While initially recognized for its role in neuromodulation in the adult brain, a growing body of evidence highlights its profound influence on the developing nervous system.[2][3] this compound's expression is spatially and temporally regulated during embryogenesis and early postnatal life, coinciding with critical periods of neurodevelopmental events.[4] This guide will delve into the specific functions of this compound in neurogenesis, neuronal migration, differentiation, and the subsequent formation of synapses, a process known as synaptogenesis.

This compound's Role in Neurodevelopmental Processes

This compound exerts a pleiotropic influence on the developing nervous system, impacting the fundamental processes that shape the brain's architecture and function.

Neurogenesis and Neuronal Survival

This compound and its receptors are expressed in neural progenitor cells (NPCs), suggesting a direct role in regulating the production of new neurons.[5] Studies have shown that this compound can influence the proliferation and survival of these progenitor cells. For instance, in this compound-mutant animals, a notable decrease in the number of adult dorsal root ganglion (DRG) cells has been observed, indicating that this compound is crucial for the survival of this neuronal population during development. This neuroprotective effect is often mediated through the activation of pro-survival signaling pathways.

Neurite Outgrowth and Neuronal Differentiation

A critical step towards synaptogenesis is the extension of neurites—axons and dendrites. This compound has been demonstrated to promote neurite outgrowth from various neuronal populations, including sensory neurons. This process is primarily mediated by the GalR2 receptor and involves the modulation of the cytoskeleton through the regulation of small GTPases like Rho and Cdc42, and the activation of cofilin, an actin-depolymerizing factor. Furthermore, this compound has been shown to promote the differentiation of NPCs into mature neurons.

This compound's Influence on Synaptogenesis

While the role of this compound in neurite outgrowth is well-documented, its direct involvement in the formation of synaptic connections is an area of active investigation. Evidence suggests that this compound modulates both the structural and functional aspects of synapse formation.

Regulation of Synaptic Proteins

The formation of a synapse requires the precise assembly of presynaptic and postsynaptic machinery. While direct evidence of this compound's effect on the expression of key synaptic proteins like synaptophysin and PSD-95 is still emerging, its influence on neurite outgrowth and neuronal maturation strongly implies a role in orchestrating the localization of these components. For example, the antidepressant spadin, which modulates a channel also affected by this compound signaling, has been shown to increase the expression of both PSD-95 and synapsin.

Modulation of Dendritic Spine Morphology

Dendritic spines are the primary sites of excitatory synapses in the brain, and their morphology is tightly linked to synaptic strength and plasticity. Recent studies have indicated that this compound can protect against stress-induced loss of dendritic spines in the medial prefrontal cortex. This suggests that this compound plays a role in maintaining the structural integrity of synapses, particularly under challenging conditions.

Functional Implications for Synaptic Transmission

This compound is known to be an inhibitory neuromodulator, and electrophysiological studies have consistently shown its ability to suppress synaptic transmission. It achieves this by increasing potassium conductance, which hyperpolarizes the neuronal membrane, and by reducing calcium influx at presynaptic terminals, thereby inhibiting neurotransmitter release. This modulation of synaptic activity is crucial for the refinement of neural circuits during development.

This compound Receptor Signaling in Neurodevelopment and Synaptogenesis

This compound exerts its diverse effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. These receptors are differentially expressed throughout the developing and adult nervous system and couple to distinct intracellular signaling cascades.

GalR1 Signaling

GalR1 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is often associated with the inhibitory effects of this compound on neurotransmitter release.

GalR2 Signaling

In contrast to GalR1, GalR2 signaling is more pleiotropic. It can couple to Gq/11 proteins to activate phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). GalR2 can also activate the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, which are critically involved in cell survival, proliferation, and differentiation. The neurotrophic and neurite-promoting effects of this compound are largely attributed to GalR2 activation.

GalR3 Signaling

The signaling pathways of GalR3 are less well-characterized but are thought to be similar to GalR1, primarily involving the inhibition of adenylyl cyclase.

Below is a diagram illustrating the primary signaling pathways activated by this compound receptors.

References

- 1. A New Gal in Town: A Systematic Review of the Role of this compound and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient expression of the neuropeptide this compound modulates peripheral‑to‑central connectivity in the somatosensory thalamus during whisker development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and its receptors in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-R1 and -R2 receptor mRNA expression during the development of rat brain suggests differential subtype involvement in synaptic transmission and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes neuronal differentiation from neural progenitor cells in vitro and contributes to the generation of new olfactory neurons in the adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Galanin in Pain: A Technical Guide to Nociceptive Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide galanin's complex involvement in pain modulation and nociception. This compound, a 29/30-amino acid peptide, is widely expressed in the central and peripheral nervous systems and has emerged as a critical player in regulating pain signaling.[1][2] Its expression is notably upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve injury, suggesting a significant role in the response to neural damage.[2][3][4] This guide details the dualistic nature of this compound's effects, its receptor-specific signaling pathways, and the experimental evidence that forms the foundation of our current understanding. It is designed to be a resource for researchers and professionals involved in the study of pain and the development of novel analgesic therapies.

This compound's Dichotomous Role in Nociception

This compound exhibits a complex, often contradictory, role in pain modulation, acting as both an analgesic and a pro-nociceptive agent. This dual functionality is largely dependent on the site of action, the dose administered, the specific this compound receptor subtype activated, and the underlying pain state (i.e., normal, inflammatory, or neuropathic).

Under normal physiological conditions, this compound is thought to play a minor role in nociception. However, in the context of nerve injury or inflammation, its expression is dramatically increased, and it predominantly exerts an anti-nociceptive, or pain-inhibiting, effect. This protective role is supported by studies showing that this compound-overexpressing mice exhibit reduced pain-like behaviors after nerve injury. Conversely, at low concentrations, this compound can have pro-nociceptive, or pain-enhancing, effects.

Anti-Nociceptive Effects

The anti-nociceptive actions of this compound are primarily mediated by the This compound Receptor 1 (GalR1) . This is particularly evident in neuropathic pain models, where higher doses of this compound or the administration of GalR1-selective agonists lead to a reduction in pain hypersensitivity. Intrathecal administration of this compound has been shown to decrease mechanical and thermal hyperalgesia in various chronic pain models, including carrageenan-induced inflammation and sciatic nerve injury.

Pro-Nociceptive Effects

In contrast, the pro-nociceptive effects of this compound are mainly associated with the This compound Receptor 2 (GalR2) . Low doses of this compound or the use of GalR2-selective agonists can induce pain-like behaviors, such as mechanical and cold allodynia, in normal animals. In some inflammatory pain models, peripheral administration of low-dose this compound has been shown to be pro-nociceptive through the activation of GalR2 receptors.

This compound Receptors and Signaling Pathways

The diverse actions of this compound are mediated by three G-protein coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR2 are the most extensively studied in the context of pain.

-

GalR1: This receptor couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade ultimately results in neuronal hyperpolarization and inhibition of neurotransmitter release, contributing to its analgesic effects.

-

GalR2: This receptor primarily couples to Gαq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), resulting in neuronal excitation and contributing to pro-nociceptive effects. Interestingly, some studies suggest that GalR2 can also couple to Gαi/o and may have concentration-dependent dual actions. There is also evidence for GalR2-mediated activation of CaMKII in the nucleus accumbens, which is implicated in its analgesic effects in inflammatory pain.

-

GalR3: The role of GalR3 in pain is less clear. Like GalR1, it couples to Gαi/o proteins and inhibits adenylyl cyclase.

Below are diagrams illustrating the primary signaling pathways for GalR1 and GalR2.

Caption: GalR1 signaling pathway leading to neuronal inhibition.

Caption: GalR2 signaling pathways leading to neuronal excitation or analgesia.

Quantitative Data on this compound's Effects in Pain Models

The following tables summarize quantitative data from key studies, illustrating the effects of this compound and its receptor ligands in various animal models of pain.

Table 1: Effects of this compound and GalR Agonists/Antagonists in Neuropathic Pain Models

| Animal Model | Treatment | Dose/Concentration | Route of Administration | Measured Outcome | Result | Reference |

| Rat, Sciatic Nerve Pinch Injury | Exogenous this compound | 3 nmol | Intrathecal | Mechanical Withdrawal Threshold (g) | Significant increase in threshold (analgesia) | |

| Rat, Sciatic Nerve Pinch Injury | Exogenous this compound | 3 nmol | Intrathecal | Thermal Withdrawal Latency (s) | Significant increase in latency (analgesia) | |

| Rat, Bennett Model (CCI) | AR-M961 (GalR1/R2 agonist) | 1, 10, 20 µg | Intrathecal | Mechanical Threshold | Dose-dependent increase in threshold (analgesia) | |

| Rat, Bennett Model (CCI) | AR-M1896 (GalR2 agonist) | Equimolar to AR-M961 | Intrathecal | Mechanical Threshold | No significant effect in allodynic rats | |

| Rat, Partial Sciatic Nerve Ligation | NAX 409-9 (GalR2-preferring agonist) | 2 mg/kg | i.p. | Paw Withdrawal Threshold | Increased threshold (analgesia) | |

| Mice, Partial Sciatic Nerve Injury | This compound Over-expression | - | Transgenic | Mechanical & Thermal Hypersensitivity | Significantly less hypersensitivity and faster recovery |

Table 2: Effects of this compound and GalR Agonists/Antagonists in Inflammatory Pain Models

| Animal Model | Treatment | Dose/Concentration | Route of Administration | Measured Outcome | Result | Reference |

| Rat, Carrageenan-induced Inflammation | This compound | 2 nmol | Intra-Nucleus Accumbens | Hind Paw Withdrawal Latency (HWL) | Increased HWL (analgesia) | |

| Rat, Carrageenan-induced Inflammation | M871 (GalR2 antagonist) | 2 nmol | Intra-Nucleus Accumbens | This compound-induced increase in HWL | Partially blocked the analgesic effect of this compound | |

| Rat, Carrageenan-induced Inflammation | M1145 (GalR2 agonist) | 1 and 2 nmol | Intra-Nucleus Accumbens | HWL and Hind Paw Withdrawal Threshold (HWT) | Dose-dependently increased HWL and HWT (analgesia) | |

| Mice, Carrageenan-induced Inflammation | NAX 409-9 (GalR2-preferring agonist) | ED50 = 6.6 mg/kg | i.p. | Paw Withdrawal Latency | Increased latency (analgesia) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Animal Models of Pain

-

Sciatic Nerve Pinch Injury: As described in Xu et al. (2012), adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level and a fine watchmaker's forceps is used to pinch the nerve for a defined duration (e.g., 30 seconds). The muscle and skin are then sutured. Sham-operated animals undergo the same surgical procedure without the nerve pinch.

-

Chronic Constriction Injury (CCI) - Bennett Model: Following the protocol by Bennett and Xie (1988), rats are anesthetized, and the common sciatic nerve is exposed. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

-

Carrageenan-Induced Inflammatory Pain: A solution of 1-2% lambda-carrageenan in sterile saline is injected into the plantar surface of the rat's hind paw (typically 100 µl). This induces a localized inflammation characterized by edema, hyperalgesia, and allodynia, with peak effects typically observed 3-4 hours post-injection.

Behavioral Testing for Nociception

-

Mechanical Allodynia/Hyperalgesia (von Frey Test): Animals are placed on an elevated mesh floor and allowed to acclimatize. A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Thermal Hyperalgesia (Hargreaves Test): Animals are placed in a plexiglass chamber on a glass floor. A radiant heat source is focused onto the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Drug Administration

-

Intrathecal (i.t.) Injection: For spinal drug delivery, animals are typically anesthetized, and a fine needle is inserted between the L4 and L5 or L5 and L6 vertebrae to deliver the substance into the subarachnoid space.

-

Intra-Nucleus Accumbens (Intra-NAc) Microinjection: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted aimed at the nucleus accumbens. After a recovery period, microinjections of the test compounds are performed through an injection cannula inserted into the guide cannula.

The workflow for a typical preclinical study investigating the analgesic effects of a this compound analog is depicted below.

Caption: General experimental workflow for assessing this compound's role in pain.

Conclusion and Future Directions

This compound's involvement in pain modulation is multifaceted, with its receptors, particularly GalR1 and GalR2, playing opposing roles in nociceptive processing. The anti-nociceptive effects mediated by GalR1, especially in neuropathic pain states, make it an attractive target for the development of novel analgesics. Conversely, the pro-nociceptive actions of GalR2 highlight the need for receptor-selective ligands to avoid unwanted side effects. The development of peripherally restricted GalR2 agonists that show analgesic properties in inflammatory and neuropathic pain models suggests that the role of GalR2 may be more complex than initially thought and could involve peripheral mechanisms of action.

Future research should focus on developing highly selective, potent, and metabolically stable ligands for this compound receptors. A deeper understanding of the downstream signaling pathways and the factors that dictate the switch between this compound's pro- and anti-nociceptive roles will be crucial for translating the therapeutic potential of the galaninergic system into clinical applications for pain management. The data and protocols presented in this guide offer a solid foundation for these ongoing and future investigations.

References

- 1. Effects of Exogenous this compound on Neuropathic Pain State and Change of this compound and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat | PLOS One [journals.plos.org]

- 2. Peripheral this compound Receptor 2 as a Target for the Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor subtype-specific pronociceptive and analgesic actions of this compound in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of expression of this compound and this compound receptors in dorsal root ganglia and spinal cord after axotomy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Galanin in Feeding Behavior and Energy Homeostasis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a widely distributed neuropeptide in the central and peripheral nervous systems that has emerged as a critical modulator of feeding behavior and energy homeostasis. Primarily synthesized in hypothalamic nuclei, including the paraventricular nucleus (PVN) and arcuate nucleus (ARC), this compound exerts potent orexigenic effects, notably stimulating the intake of dietary fats. Its actions are mediated through three G protein-coupled receptor subtypes—GalR1, GalR2, and GalR3—which trigger distinct intracellular signaling cascades. This technical guide provides an in-depth review of this compound's role in neuroendocrine regulation, detailing its signaling pathways, summarizing quantitative effects on feeding and metabolism, and outlining key experimental protocols for its study. The complex interplay between this compound and other metabolic signals, such as leptin and neuropeptide Y (NPY), underscores its potential as a therapeutic target for metabolic disorders, including obesity and eating disorders.

Introduction to the Galaninergic System

This compound is a 29/30-amino acid neuropeptide implicated in a diverse array of physiological processes, including pain modulation, neuroprotection, and cognition.[1][2] However, one of its most pronounced and extensively studied roles is the regulation of appetite and energy balance.[3][4] Central administration of this compound robustly stimulates food intake, with a particular emphasis on fat consumption, and influences energy expenditure.[5] These effects are primarily orchestrated within the hypothalamus, a key brain region for metabolic control. Understanding the mechanisms of the galaninergic system is crucial for developing novel therapeutic strategies against metabolic diseases.

The biological effects of this compound are transduced by three distinct receptor subtypes:

-

GalR1: Couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

-

GalR2: Primarily couples to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.

-

GalR3: Similar to GalR1, it couples to Gi/o proteins and inhibits adenylyl cyclase.

This differential signaling allows this compound to exert varied and sometimes opposing effects depending on the receptor subtype expression in specific neuronal populations.

This compound Signaling Pathways

The activation of this compound receptors initiates distinct downstream signaling cascades critical to their physiological function. GalR1 and GalR3 activation leads to an inhibitory cellular response, while GalR2 activation is primarily excitatory.

References

- 1. Neuropeptidergic Control of Feeding: Focus on the this compound Family of Peptides - PMC [pmc.ncbi.nlm.nih.gov]